molecular formula C25H25N3OS3 B3297496 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide CAS No. 895465-36-8

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B3297496
CAS No.: 895465-36-8
M. Wt: 479.7 g/mol
InChI Key: RNJNUZSJNIQOCR-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide is a complex organic compound that features a benzothiazole moiety, a thienopyridine ring, and a sulfanyl-substituted propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The benzothiazole and thienopyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like thiols and amines.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity, making it a valuable scaffold for the development of new materials and catalysts.

Biology

In biological research, the compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide has shown promise as an antibacterial and anticancer agent . Its ability to inhibit the growth of certain bacterial strains and cancer cells is of particular interest.

Industry

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes involved in bacterial cell wall synthesis or proteins involved in cell cycle regulation in cancer cells. The compound’s ability to bind to these targets and inhibit their function leads to its antibacterial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide is unique due to the combination of the benzothiazole, thienopyridine, and sulfanyl-substituted propanamide groups. This unique structure contributes to its distinct reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS3/c1-16-7-9-17(10-8-16)30-14-12-22(29)27-25-23(18-11-13-28(2)15-21(18)32-25)24-26-19-5-3-4-6-20(19)31-24/h3-10H,11-15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJNUZSJNIQOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 3
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 4
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 5
Reactant of Route 5
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide
Reactant of Route 6
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-3-[(4-methylphenyl)sulfanyl]propanamide

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